molecular formula C19H18N4O4S B327060 5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline

5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline

Cat. No.: B327060
M. Wt: 398.4 g/mol
InChI Key: QUHAXWQJNJXOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline is a complex organic compound with the molecular formula C19H18N4O4S and a molecular weight of 398.44 g/mol This compound is characterized by the presence of a quinoline core, a nitro group at the 8th position, and a phenylsulfonyl-substituted piperazine moiety at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids for nitration and subsequent substitution reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenylsulfonyl-piperazine moiety may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-8-[4-(phenylsulfonyl)-1-piperazinyl]quinoline
  • 8-({2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}sulfanyl)quinoline

Uniqueness

5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline is unique due to the specific positioning of the nitro and phenylsulfonyl-piperazine groups on the quinoline core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline

InChI

InChI=1S/C19H18N4O4S/c24-23(25)18-9-8-17(16-7-4-10-20-19(16)18)21-11-13-22(14-12-21)28(26,27)15-5-2-1-3-6-15/h1-10H,11-14H2

InChI Key

QUHAXWQJNJXOCH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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